![molecular formula C15H17F15O B14348344 1-[(Pentadecafluoroheptyl)oxy]octane CAS No. 91913-68-7](/img/structure/B14348344.png)
1-[(Pentadecafluoroheptyl)oxy]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Pentadecafluoroheptyl)oxy]octane: is a fluorinated organic compound known for its unique chemical properties. The presence of a long perfluorinated chain imparts significant hydrophobicity and chemical stability, making it a compound of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pentadecafluoroheptyl)oxy]octane typically involves the reaction of octanol with pentadecafluoroheptyl iodide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Pentadecafluoroheptyl)oxy]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorinated chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Pentadecafluoroheptyl)oxy]octane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical reactions due to its hydrophobic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers, as it can mimic the hydrophobic environment of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of 1-[(Pentadecafluoroheptyl)oxy]octane is primarily based on its ability to interact with hydrophobic environments. The perfluorinated chain can insert into lipid bilayers, altering membrane properties and affecting the function of membrane-associated proteins. This interaction can influence various molecular pathways, including signal transduction and membrane transport processes.
Comparaison Avec Des Composés Similaires
Perfluorooctane: Another fluorinated compound with similar hydrophobic properties but a shorter perfluorinated chain.
Perfluorodecalin: Known for its use in oxygen transport and blood substitutes due to its high oxygen solubility.
Perfluorooctyl bromide: Used in medical imaging and as a contrast agent.
Uniqueness: 1-[(Pentadecafluoroheptyl)oxy]octane stands out due to its longer perfluorinated chain, which provides enhanced hydrophobicity and chemical stability compared to shorter-chain fluorinated compounds. This makes it particularly useful in applications requiring extreme chemical resistance and low surface energy.
Propriétés
Numéro CAS |
91913-68-7 |
|---|---|
Formule moléculaire |
C15H17F15O |
Poids moléculaire |
498.27 g/mol |
Nom IUPAC |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptoxy)octane |
InChI |
InChI=1S/C15H17F15O/c1-2-3-4-5-6-7-8-31-15(29,30)13(24,25)11(20,21)9(16,17)10(18,19)12(22,23)14(26,27)28/h2-8H2,1H3 |
Clé InChI |
JZBJPNXXZPXDQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


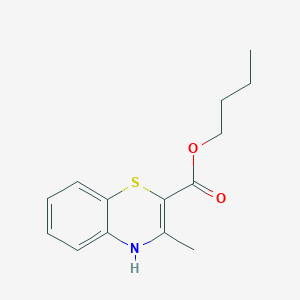
![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)

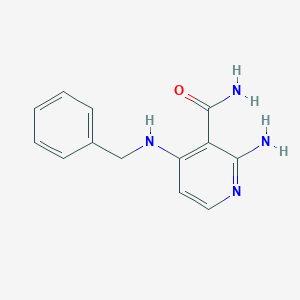
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
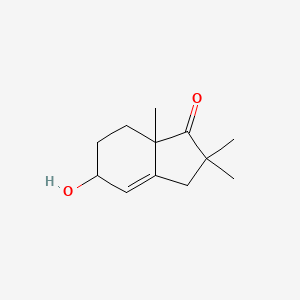
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)
![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)
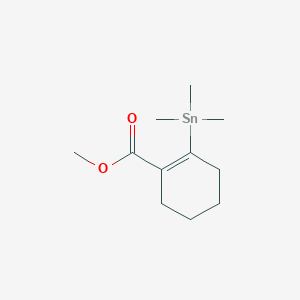
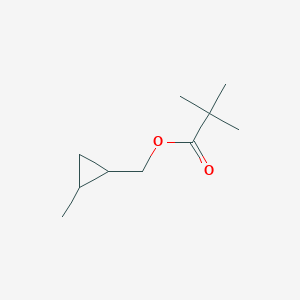
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
